Increased Lipophilicity (Predicted LogP) Relative to the Unsubstituted Analog
The 5,6-dimethyl substitution on the benzimidazole core is predicted to increase lipophilicity compared to the unsubstituted 1-(2,5-dimethoxyphenyl)sulfonylbenzimidazole (CAS 364621-70-5). The measured logP of the 5,6-dimethylbenzimidazole parent heterocycle is 2.29 [1], whereas the logP of benzimidazole itself is approximately 1.3. This increase in lipophilicity can enhance membrane permeability and target engagement in cell-based assays, though direct logP measurement for the target compound has not been published.
| Evidence Dimension | Predicted lipophilicity (LogP contribution of core) |
|---|---|
| Target Compound Data | Parent core 5,6-dimethylbenzimidazole logP = 2.29 (predicted) |
| Comparator Or Baseline | Benzimidazole logP ≈ 1.3 |
| Quantified Difference | ~ΔlogP +1.0 |
| Conditions | Predicted logP values from ChemBase database |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and intracellular target access, potentially leading to superior potency in cellular assays compared to the unsubstituted analog.
- [1] ChemBase. 5,6-Dimethylbenzimidazole LogP data. Accessed via en.chembase.cn. View Source
